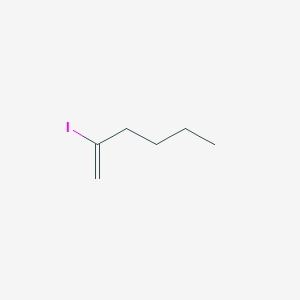
2-Iodo-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-hexene is an organic compound with the molecular formula C6H11I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide. The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to low temperatures (0 to -5°C) to control the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium azide or potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hex-1-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Sodium Iodide: Used in the synthesis of this compound from mesylates.
Bases: Such as potassium tert-butoxide, used in elimination reactions.
Electrophiles: Such as bromine or hydrogen bromide, used in addition reactions.
Major Products Formed
Substitution: Products like 2-azido-1-hexene or 2-cyano-1-hexene.
Elimination: Formation of hex-1-yne.
Addition: Formation of 2,3-dibromohexane or 2-bromo-1-hexene.
Scientific Research Applications
2-Iodo-1-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of iodinated compounds for radiographic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate when the iodine atom leaves. This intermediate can then undergo various transformations, such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Iodohexane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
2-Bromo-1-hexene: Similar reactivity but with bromine instead of iodine, which can affect the reaction rate and conditions.
2-Chloro-1-hexene: Another halogenated alkene with different reactivity due to the presence of chlorine.
Uniqueness
2-Iodo-1-hexene is unique due to the presence of the iodine atom, which is a good leaving group, making it highly reactive in substitution and elimination reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
CAS No. |
54145-19-6 |
|---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
2-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-3-4-5-6(2)7/h2-5H2,1H3 |
InChI Key |
HXHBSEFLWXXWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















